![molecular formula C15H9ClN2O3 B3389781 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 937650-81-2](/img/structure/B3389781.png)
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
概要
説明
The 1,3,4-oxadiazole scaffold is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . It’s found in many biologically active compounds and has been the focus of numerous studies due to its wide range of potential applications . Benzoic acid is a simple aromatic carboxylic acid, which is widely used in food preservative and is also a precursor for the synthesis of many other organic substances .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides with acid chlorides or carboxylic acids . Various methods have been reported, including reactions using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles and benzoic acid derivatives can be analyzed using techniques such as X-ray crystallography . These analyses can provide detailed information about the compound’s geometry and conformation.Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles and benzoic acid derivatives can be quite diverse, depending on the specific substituents present on the scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid” would depend on its specific structure. For instance, benzoic acid is known to be soluble in water and other solvents .科学的研究の応用
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Other areas of research include the use of this compound in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of inflammation and pain.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and receptors, to exert their effects.
Mode of Action
Similar compounds, such as 1,2,4-oxadiazoles, have been shown to interact with their targets, leading to changes in cellular processes . For instance, they may inhibit the activity of certain enzymes or bind to specific receptors, disrupting their normal function and leading to the death of the pathogen .
Biochemical Pathways
For instance, some 1,2,4-oxadiazoles have been found to exhibit anti-infective activity by disrupting the normal functioning of pathogens .
Pharmacokinetics
Benzoic acid, a component of the compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid This process can impact the bioavailability of the compound
Result of Action
Similar compounds have been shown to have significant cytotoxic effects . For instance, certain 1,2,4-oxadiazoles have been found to exhibit potent anti-infective activity, leading to the death of pathogens .
実験室実験の利点と制限
One of the main advantages of using 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid in lab experiments is its potential for use in the treatment of cancer and other diseases. This compound has been found to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases and inflammation.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that the mechanism of action is not fully understood. This makes it difficult to determine the optimal dosage and treatment regimen for this compound.
将来の方向性
There are several future directions for research on 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid. One area of research is the further investigation of its anti-cancer properties and its potential use in cancer treatment. Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Further research is also needed to fully understand the mechanism of action of this compound and to determine the optimal dosage and treatment regimen for its use in scientific research.
Conclusion
This compound is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, further research is needed to fully understand its potential applications in the treatment of cancer, neurodegenerative diseases, and inflammation.
Safety and Hazards
特性
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-8-4-3-7-11(12)13-17-14(21-18-13)9-5-1-2-6-10(9)15(19)20/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHPJHVGYLBFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




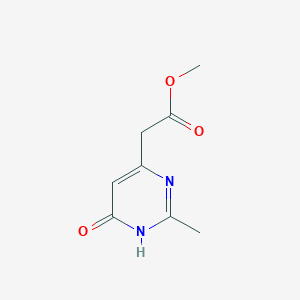
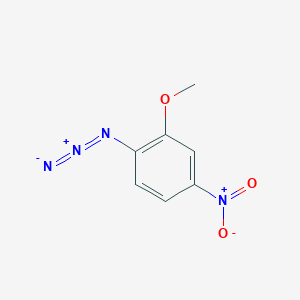
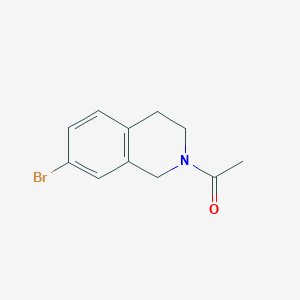

![3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3389743.png)
![1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3389745.png)

![4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389766.png)

![4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389773.png)
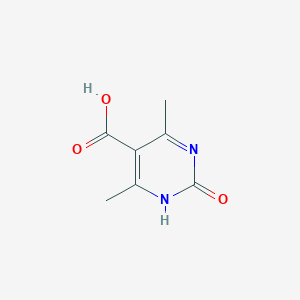
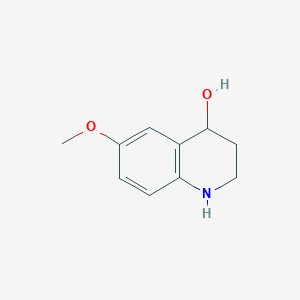
![2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide](/img/structure/B3389790.png)